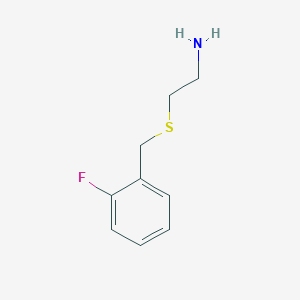

2-(2-Fluoro-benzylsulfanyl)-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, and others, have been summarized . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Applications De Recherche Scientifique

Antioxidant Capacity Assays

ABTS/PP Decolorization Assay of Antioxidant Capacity investigates the reaction pathways underlying ABTS radical cation-based assays, crucial for evaluating antioxidant capacity. This review elucidates specific reactions, such as coupling, which can bias comparisons between antioxidants but still recommends ABTS-based assays for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Ethylene Action Inhibition in Postharvest Quality

Tools to Maintain Postharvest Fruit and Vegetable Quality focuses on inhibiting ethylene action to avoid its detrimental effects on fruit and vegetable quality during postharvest storage. This review discusses the use of polyamines and 1-methylcyclopropene (1-MCP) for quality maintenance and shelf-life extension, offering insights into how similar approaches might apply to related compounds (Martínez-Romero et al., 2007).

Polyfluoroalkyl Chemical Degradation

Microbial Degradation of Polyfluoroalkyl Chemicals reviews the biodegradability of polyfluoroalkyl chemicals, emphasizing the need for understanding the microbial pathways that lead to the degradation of such compounds, which could be relevant for environmental management of related fluorochemicals (Liu & Mejia Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

Fluoroalkylation Reactions in Aqueous Media highlights the advancement of fluoroalkylation in water or presence of water, presenting an environmentally friendly approach to incorporating fluorinated groups into target molecules. This review may inform the development of new reactions for compounds like 2-(2-Fluoro-benzylsulfanyl)-ethylamine, considering the environmental impacts (Hai‐Xia Song et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing their function .

Mode of Action

It’s known that the compound contains a fluorine atom, which can significantly alter the properties of the molecule, including its reactivity, stability, and interactions with biological targets . The presence of the sulfanyl group (-SH) could potentially allow for interactions with metal ions in enzymes or other proteins .

Biochemical Pathways

Similar fluorinated compounds have been shown to affect various enzymatic pathways . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Pharmacokinetics

The presence of a fluorine atom can influence these properties, often enhancing the compound’s stability and bioavailability .

Result of Action

Fluorinated compounds are known to have enhanced activity and stability, longer half-life, and better bioabsorbability .

Action Environment

The action, efficacy, and stability of 2-(2-Fluoro-benzylsulfanyl)-ethylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment .

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXJIZFPXNTYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCCN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)